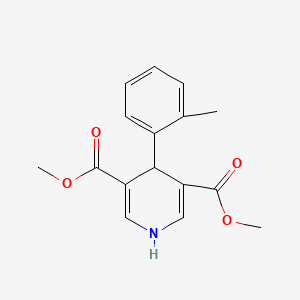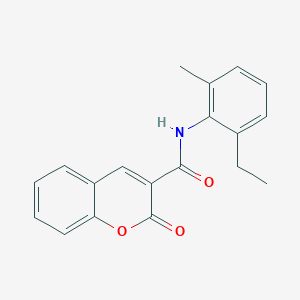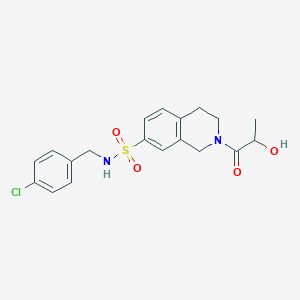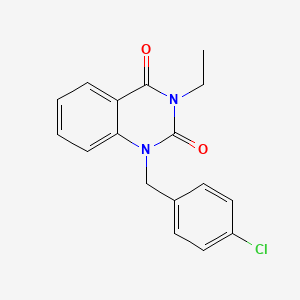
dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belongs to the class of compounds known as dihydropyridines, which are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility in various synthetic applications.
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves the Hantzsch condensation reaction, which can be promoted by microwave irradiation under solvent-free conditions. This method provides an efficient pathway to synthesize structurally diverse dihydropyridines, including dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate, through the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The structure of dihydropyridines is characterized by a 1,4-dihydro pyridine ring bearing various substituents that significantly influence their chemical and physical properties. The molecular structure is crucial for the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Dihydropyridines participate in a variety of chemical reactions, including Michael addition, and can serve as intermediates in the synthesis of more complex molecules. Their reactivity is often influenced by the nature of substituents on the dihydropyridine nucleus. The ability to undergo various transformations makes them versatile building blocks in organic synthesis.
Physical Properties Analysis
The physical properties of dihydropyridines, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure. These properties are essential for the practical handling of these compounds and their formulation in different applications.
Chemical Properties Analysis
Dihydropyridines exhibit a range of chemical properties, including redox activity, which is fundamental to their biological activity. Their electron-rich nature makes them potent antioxidants and modulators of ion channels, which is a basis for their widespread use in pharmacology.
For more information on the synthesis, molecular structure, and properties of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and related compounds, the following references provide a detailed overview:
Wissenschaftliche Forschungsanwendungen
Enantioselectivity and Kinetic Resolution
Research into the kinetic resolution of dihydropyridine derivatives, such as dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, has demonstrated the influence of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions. Specifically, derivatives with long or branched acyl chains at specific positions showed higher enantiomeric ratios, indicating potential applications in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).
Novel Heterocycle Synthesis
The chemistry of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been explored for the synthesis of new nitrogen-bridged heterocycles, showcasing a methodological advancement in the creation of complex molecular architectures. This research opens new pathways for the synthesis of pharmaceuticals and other nitrogen-containing compounds (Kakehi et al., 1994).
Antihypertensive Applications
Investigations into calcium antagonists have identified compounds structurally related to dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate as effective in managing hypertension. These studies contribute to our understanding of calcium channel blockers and their potential in therapeutic applications (Suzuki et al., 1993).
Analytical Techniques
Advancements in analytical chemistry have facilitated the determination of dimethyl 4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its metabolites in biological matrices. High-performance liquid chromatography with ultraviolet detection and column switching has been employed for sensitive and selective analysis, supporting pharmacokinetic studies and drug monitoring (Miyabayashi et al., 1989).
Eigenschaften
IUPAC Name |
dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-6-4-5-7-11(10)14-12(15(18)20-2)8-17-9-13(14)16(19)21-3/h4-9,14,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMPBVLTAFKKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)


![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)
![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)